Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl hydrazine with ethyl 4-methylbenzoylacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, resulting in the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine-substituted pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 1-(4-methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Indazole derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Triazole derivatives: Exhibiting antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)20-13-19(18-11-7-16(3)8-12-18)22-23(20)14-17-9-5-15(2)6-10-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
XHXANRMUKJJMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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